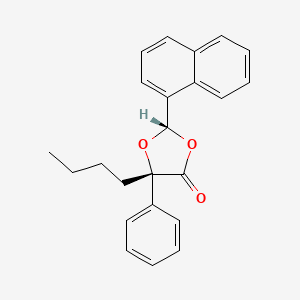

(2S,5S)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,5S)-5-Butyl-2-(naphtalén-1-yl)-5-phényl-1,3-dioxolan-4-one est un composé chiral avec une structure complexe qui comprend un cycle dioxolane, un fragment naphtalène et un groupe phényle

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de (2S,5S)-5-Butyl-2-(naphtalén-1-yl)-5-phényl-1,3-dioxolan-4-one implique généralement les étapes suivantes :

Formation du cycle dioxolane : Cela peut être réalisé par réaction d’un diol approprié avec un composé carbonylé en milieu acide.

Introduction des groupes naphtalène et phényle : Ces groupes peuvent être introduits par des réactions d’alkylation ou d’acylation de Friedel-Crafts, en utilisant des dérivés de naphtalène et de phényle appropriés.

Résolution chirale : La dernière étape implique la résolution du mélange racémique pour obtenir l’énantiomère (2S,5S) souhaité. Cela peut être fait par chromatographie chirale ou en formant des sels diastéréoisomères avec un agent de résolution chiral.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions réactionnelles optimales et des techniques de purification avancées pour garantir un rendement et une pureté élevés.

Types de réactions :

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe butyle ou des cycles aromatiques, en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées sur le groupe carbonyle du cycle dioxolane en utilisant des réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l’halogénation, en utilisant des réactifs comme l’acide nitrique ou les halogènes en présence d’un catalyseur.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, conditions anhydres.

Substitution : Acide nitrique, halogènes, acides de Lewis comme catalyseurs.

Principaux produits :

Oxydation : Acides carboxyliques, cétones ou quinones.

Réduction : Alcools ou alcanes.

Substitution : Composés aromatiques nitro, halo ou autres substitués.

Chimie :

Catalyse : Le composé peut être utilisé comme ligand dans la catalyse asymétrique, aidant à la synthèse d’autres composés chiraux.

Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules organiques complexes.

Biologie et médecine :

Développement de médicaments : La nature chirale du composé en fait un candidat potentiel pour le développement de produits pharmaceutiques énantiomériquement purs.

Études biologiques : Il peut être utilisé dans des études pour comprendre l’interaction de molécules chirales avec les systèmes biologiques.

Industrie :

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés optiques ou électroniques spécifiques.

Chimie des polymères : Il peut être incorporé dans des polymères pour conférer une chiralité et améliorer les propriétés des matériaux.

Mécanisme D'action

Le mécanisme d’action de (2S,5S)-5-Butyl-2-(naphtalén-1-yl)-5-phényl-1,3-dioxolan-4-one dépend de son application. En catalyse, il agit comme un ligand chiral, se coordonnant à un centre métallique et induisant la chiralité dans le processus catalytique. Dans les systèmes biologiques, il peut interagir avec des récepteurs ou des enzymes chiraux, influençant leur activité et conduisant à des effets biologiques spécifiques.

Composés similaires :

(2R,5R)-5-Butyl-2-(naphtalén-1-yl)-5-phényl-1,3-dioxolan-4-one : L’énantiomère du composé, avec des propriétés chimiques similaires mais une activité biologique différente.

5-Butyl-2-(naphtalén-1-yl)-5-phényl-1,3-dioxolan-4-one : Le mélange racémique, qui n’a pas les propriétés chirales spécifiques de l’énantiomère (2S,5S).

Autres dérivés de dioxolane : Composés ayant des cycles dioxolane similaires mais des substituants différents, qui peuvent avoir des propriétés chimiques et biologiques différentes.

Unicité : L’énantiomère (2S,5S) de 5-Butyl-2-(naphtalén-1-yl)-5-phényl-1,3-dioxolan-4-one est unique en raison de sa configuration chirale spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à son énantiomère et au mélange racémique. Cela le rend précieux dans les applications nécessitant des composés énantiomériquement purs.

Comparaison Avec Des Composés Similaires

(2R,5R)-5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The enantiomer of the compound, with similar chemical properties but different biological activity.

5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one: The racemic mixture, which lacks the specific chiral properties of the (2S,5S) enantiomer.

Other Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents, which may have different chemical and biological properties.

Uniqueness: The (2S,5S) enantiomer of 5-Butyl-2-(naphthalen-1-yl)-5-phenyl-1,3-dioxolan-4-one is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and racemic mixture. This makes it valuable in applications requiring enantiomerically pure compounds.

Propriétés

Numéro CAS |

887304-87-2 |

|---|---|

Formule moléculaire |

C23H22O3 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

(2S,5S)-5-butyl-2-naphthalen-1-yl-5-phenyl-1,3-dioxolan-4-one |

InChI |

InChI=1S/C23H22O3/c1-2-3-16-23(18-12-5-4-6-13-18)22(24)25-21(26-23)20-15-9-11-17-10-7-8-14-19(17)20/h4-15,21H,2-3,16H2,1H3/t21-,23+/m1/s1 |

Clé InChI |

ZOZKEQKYDFCCTG-GGAORHGYSA-N |

SMILES isomérique |

CCCC[C@@]1(C(=O)O[C@H](O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

SMILES canonique |

CCCCC1(C(=O)OC(O1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)

![3-Furancarboxylic acid, 2-[2-(cyclohexylamino)-2-oxoethyl]-5-methyl-](/img/structure/B12610600.png)

![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)

![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)

![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)